molecular formula C18H15F3N4OS B10889209 4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether

4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether

Cat. No.: B10889209
M. Wt: 392.4 g/mol
InChI Key: URQFOWZPLULIGJ-UHFFFAOYSA-N
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Description

4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether is a complex organic compound featuring a unique combination of thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization reactions. The key starting material, pyrazolopyrimidine, can be obtained by treating the formimidate derivative with hydrazine hydrate in ethanol

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-mediated synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and trifluoroethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether involves inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, this compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether is unique due to the presence of the trifluoroethyl group, which enhances its lipophilicity and potentially improves its pharmacokinetic properties. Additionally, the combination of thieno, triazolo, and pyrimidine rings contributes to its distinct chemical and biological profile.

Properties

Molecular Formula

C18H15F3N4OS

Molecular Weight

392.4 g/mol

IUPAC Name

11,12-dimethyl-4-[4-(2,2,2-trifluoroethoxymethyl)phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H15F3N4OS/c1-10-11(2)27-17-14(10)16-23-15(24-25(16)9-22-17)13-5-3-12(4-6-13)7-26-8-18(19,20)21/h3-6,9H,7-8H2,1-2H3

InChI Key

URQFOWZPLULIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COCC(F)(F)F)C

Origin of Product

United States

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